REACTION_CXSMILES
|
C([NH:3][C:4]1[S:5][C:6]([N+:12]([O-:14])=[O:13])=[CH:7][C:8]=1[C:9](=O)[NH2:10])=O.C(NC1SC([N+]([O-])=O)=CC=1C(=O)N)(=O)C1C=CC=CC=1>>[NH2:3][C:4]1[S:5][C:6]([N+:12]([O-:14])=[O:13])=[CH:7][C:8]=1[C:9]#[N:10]
|
Name
|
2-formylamino-3-carbamoyl-5-nitrothiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)NC=1SC(=CC1C(N)=O)[N+](=O)[O-]
|
Name
|
2-benzoylamino-3-carbamoyl-5-nitrothiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC=1SC(=CC1C(N)=O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
instead of at 70°-75° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CC1C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |